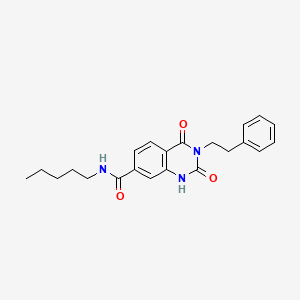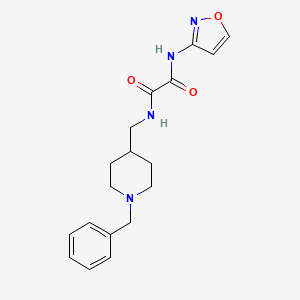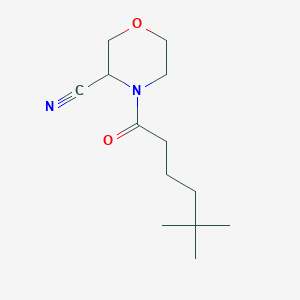
2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been studied for its potential as a neuroprotective agent, as well as its ability to modulate the immune system. These diverse biological activities make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not fully understood. However, it has been shown to interact with various cellular targets, including DNA, RNA, and proteins. It is thought to exert its biological activities through the modulation of these targets, leading to changes in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses, by interfering with viral replication processes. In addition, it has been shown to modulate the immune response, by stimulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide in lab experiments include its diverse biological activities, which make it a promising candidate for the development of new drugs. In addition, its relatively simple synthesis method and low toxicity make it an attractive compound for further study. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. One area of interest is the development of new drugs based on this compound, for the treatment of cancer, viral infections, and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound, and to identify its cellular targets. Finally, studies are needed to optimize the synthesis method of this compound, in order to improve the yield and purity of the product.
Synthesis Methods
The synthesis of 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the reaction of 2-phenethyl-4H-3,1-benzoxazin-4-one with 1-pentyl-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
properties
IUPAC Name |
2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVFHLDMWKLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2854794.png)
![4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2854795.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2854796.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)


![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)